molecular formula C22H27N3O5S B11043632 1-cycloheptyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cycloheptyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11043632
M. Wt: 445.5 g/mol
InChI Key: VLVLMJJTAUIGHF-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound featuring a unique combination of cycloheptyl, benzodioxol, and pyrazolothiazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxol Moiety:

    Cycloheptyl Group Introduction: The cycloheptyl group can be introduced via a Grignard reaction, where cycloheptyl magnesium bromide reacts with an appropriate electrophile.

    Pyrazolothiazinone Core Construction: The core structure is formed through a cyclization reaction involving a thioamide and a hydrazine derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the pyrazolothiazinone ring, altering its electronic properties.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazolothiazinone derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzodioxol moiety may facilitate binding to hydrophobic pockets, while the pyrazolothiazinone core could interact with active sites through hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar compounds include other pyrazolothiazinone derivatives and benzodioxol-containing molecules. Compared to these, 1-cycloheptyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties.

List of Similar Compounds

    Pyrazolothiazinone Derivatives: Compounds with variations in the substituents on the pyrazolothiazinone ring.

    Benzodioxol Derivatives: Molecules containing the benzodioxol moiety with different functional groups.

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

1-cycloheptyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C22H27N3O5S/c1-12-23-21-16(22(26)24-25(21)13-8-6-4-5-7-9-13)20(31-12)14-10-15(27-2)18-19(17(14)28-3)30-11-29-18/h10,13,20H,4-9,11H2,1-3H3,(H,24,26)

InChI Key

VLVLMJJTAUIGHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=C4C(=C3OC)OCO4)OC)C(=O)NN2C5CCCCCC5

Origin of Product

United States

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